molecular formula C16H25N3O4S2 B497237 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine CAS No. 927640-76-4

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No. B497237
CAS RN: 927640-76-4
M. Wt: 387.5g/mol
InChI Key: LAIRLACPPIGTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine, also known as DSP or DSP-4, is a chemical compound that has been widely used in scientific research due to its unique properties. DSP is a selective neurotoxin that selectively destroys noradrenergic nerve terminals in the brain, making it an important tool for studying the role of norepinephrine in various physiological and pathological processes.

Mechanism of Action

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a selective neurotoxin that selectively destroys noradrenergic nerve terminals in the brain. It does this by binding to the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synapse. Once bound, this compound is taken up into the nerve terminal, where it disrupts the vesicular storage of norepinephrine and causes the release of cytoplasmic contents, leading to the degeneration of the nerve terminal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the depletion of norepinephrine in the brain. This depletion leads to a decrease in sympathetic tone, which can result in hypotension and bradycardia. This compound has also been shown to reduce pain perception and impair memory and learning in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine in lab experiments include its selectivity for noradrenergic nerve terminals, which allows for the specific depletion of norepinephrine without affecting other neurotransmitters. Additionally, this compound is relatively easy to synthesize and can be administered systemically or locally, making it a versatile tool for studying the role of norepinephrine in various physiological and pathological processes.
The limitations of using this compound in lab experiments include its potential toxicity, which can vary depending on the dose and route of administration. Additionally, the effects of this compound on other neurotransmitters and physiological processes may complicate the interpretation of results.

Future Directions

For research on 1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine include investigating its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further study is needed to elucidate the precise mechanisms by which this compound selectively targets noradrenergic nerve terminals and to develop more selective and less toxic analogs of this compound for use in research and potentially in clinical settings.

Synthesis Methods

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting product with pyrrolidine-1-sulfonyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine has been widely used in scientific research to study the role of norepinephrine in various physiological and pathological processes. It has been used to investigate the role of norepinephrine in cardiovascular function, pain perception, memory, and learning. This compound has also been used to study the effects of norepinephrine depletion in animal models of depression and anxiety.

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-14-5-6-16(13-15(14)2)24(20,21)17-9-11-19(12-10-17)25(22,23)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIRLACPPIGTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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